N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.07284784 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazolo[3,2-a]pyrimidines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities .
Properties
IUPAC Name |
5-oxo-3-phenyl-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-2-8-17-14(20)12-9-18-16-19(15(12)21)13(10-22-16)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXPEDKCJIRYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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